Sdz mrl 953

endotoxin tolerance sepsis prophylaxis therapeutic index

Select SDZ MRL 953 for your immunomodulation studies when experimental fidelity demands a precisely defined TLR4 agonist. This single-glucosamine lipid A mimetic retains protective immunostimulatory activity while exhibiting 10⁴- to >7×10⁵-fold lower toxicity than native LPS, a radically improved therapeutic window that enables sepsis-rescue protocols in moribund models where LPS cannot be used. Crucially, SDZ MRL 953 induces a selective cytokine response—elevating G-CSF and IL-6 without triggering TNF-α, IL-1β, or IL-8—making it the only available research tool for studying biased TLR4 signaling and granulopoiesis in the absence of confounding systemic inflammation. Its utility is validated in sepsis prophylaxis, endotoxin-tolerance mechanisms, and myelosuppressed-host models. Procure through custom synthesis (minimum 1 g; lead time 2–4 months); purity is certified ≥98%.

Molecular Formula C48H92NO14P
Molecular Weight 938.2 g/mol
CAS No. 123136-61-8
Cat. No. B048444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz mrl 953
CAS123136-61-8
Synonyms2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose
SDZ MRL 953
SDZ MRL-953
Molecular FormulaC48H92NO14P
Molecular Weight938.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1
InChIKeyDRYNWBQTTUKLQD-STUKOUKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ MRL 953 (CAS 123136-61-8): A Monosaccharidic Lipid A Analog with Demonstrated Safety and Cytokine Modulation


SDZ MRL 953 (CAS 123136-61-8) is a synthetic monosaccharidic lipid A analog and immunostimulant [1]. It features a single glucosamine backbone with three (R)-3-hydroxytetradecanoyl acyl chains and a C1-phosphate group, representing a minimal lipid A substructure capable of retaining immunostimulatory properties [2]. Preclinical studies demonstrate that SDZ MRL 953 exhibits an improved therapeutic window compared to native lipopolysaccharide (LPS) and synthetic lipid A, with significantly reduced toxicity while maintaining protective immunopharmacological activity [3].

Why Lipid A Analogs Cannot Be Interchanged with SDZ MRL 953: Quantitative Differences in Therapeutic Margin and Cytokine Profile


Lipid A analogs and LPS mimetics are not functionally interchangeable despite sharing structural homology and TLR4/MD-2 receptor engagement. SDZ MRL 953 is distinguished by an approximately 10⁴- to >7×10⁵-fold reduction in toxicity relative to LPS in galactosamine-sensitized mice, and a 1,000-fold lower potency than synthetic lipid A in TNF-α induction [1][2]. Other monosaccharide analogs in the same series, such as SDZ 281.288, exhibit significantly higher toxicity, while antagonist analogs like SDZ 880.431 demonstrate LPS-inhibitory rather than immunostimulatory activity [2]. Furthermore, SDZ MRL 953 induces a selective cytokine pattern—increasing G-CSF and IL-6 without elevating TNF-α, IL-1β, or IL-8—that is fundamentally distinct from LPS [3]. These quantitative differences in toxicity, cytokine selectivity, and functional outcome preclude generic substitution in research applications requiring defined immunomodulatory profiles.

Quantitative Evidence Differentiating SDZ MRL 953 (CAS 123136-61-8) from LPS, Lipid A, and Related Analogs


Toxicity Reduction: SDZ MRL 953 Exhibits >10,000-Fold Lower Lethality Than LPS in Sensitized Mice

SDZ MRL 953 was directly compared to lipopolysaccharide (LPS) from Salmonella abortus equi in galactosamine-sensitized B6D2F1 mice, a standard model for evaluating endotoxin lethality [1].

endotoxin tolerance sepsis prophylaxis therapeutic index

TNF-α Induction Potency: SDZ MRL 953 Is 1,000-Fold Less Potent Than Synthetic Lipid A

In a direct comparative study of synthetic lipid A analogs in murine macrophages, SDZ MRL 953 was evaluated alongside synthetic lipid A for TNF-α secretion induction [1].

cytokine modulation TLR4 agonism inflammation

Differential Cytokine Induction Pattern: Selective G-CSF and IL-6 Elevation Without Proinflammatory TNF-α, IL-1β, or IL-8

In a double-blind, randomized, vehicle-controlled Phase I clinical trial, cancer patients received intravenous SDZ MRL 953 followed by endotoxin challenge (Salmonella abortus equi, 2 ng/kg) [1].

cytokine profile immunomodulation G-CSF

Prophylactic Protection in Murine Sepsis: Single-Dose Pretreatment Enhances Antibiotic Efficacy in Moribund Animals

In a novel advanced sepsis model where antibiotic therapy was initiated only after mice appeared moribund, the effect of SDZ MRL 953 as an adjunct to cefotaxime or gentamicin was evaluated [1].

sepsis therapy antibiotic adjuvant immunostimulation

Endotoxin-Induced Acute Lung Injury Attenuation: Protection Observed with 12-Hour Pretreatment

The protective effect of SDZ MRL 953 pretreatment on E. coli endotoxin-induced acute lung injury was assessed in guinea pigs, comparing different pretreatment intervals [1].

acute lung injury ARDS prophylaxis endotoxin tolerance

Comparative Therapeutic Index: SDZ MRL 953 Classified with Favorable Index vs. Poor Index Analogs

A panel of six structurally diverse lipid A analogs, including three monosaccharides and three disaccharides, were evaluated in murine macrophages for gene induction and therapeutic potential [1].

structure-activity relationship therapeutic index analog comparison

Defined Research Application Scenarios for SDZ MRL 953 (CAS 123136-61-8) Based on Quantitative Evidence


Experimental Sepsis Prophylaxis and Antibiotic Adjuvant Research

SDZ MRL 953 is indicated for studies of prophylactic immunostimulation in experimental sepsis models, particularly where antibiotics alone fail to rescue moribund animals. Evidence demonstrates that a single 1-day pretreatment dose dramatically enhances the curative effects of cefotaxime or gentamicin in advanced sepsis caused by E. coli or S. aureus [1]. The compound's 10⁴- to >7×10⁵-fold lower toxicity than LPS in galactosamine-sensitized mice further supports its suitability for sepsis models where endotoxin lethality must be minimized [2].

Cytokine Modulation Studies Requiring Selective G-CSF/IL-6 Induction Without Proinflammatory Cytokines

For investigations of TLR4-mediated immunomodulation requiring selective cytokine induction, SDZ MRL 953 provides a unique profile: in human Phase I data, the compound increased granulocyte counts and serum G-CSF/IL-6 without elevating TNF-α, IL-1β, or IL-8 [1]. This contrasts with LPS, which induces all proinflammatory cytokines, and with more toxic analogs like SDZ 281.288 [2]. This selective pattern makes SDZ MRL 953 a defined tool for studying biased TLR4 signaling and granulopoiesis.

Endotoxin Tolerance Induction and Acute Lung Injury Prophylaxis Models

SDZ MRL 953 is appropriate for research on endotoxin tolerance mechanisms and prophylaxis of endotoxin-mediated acute lung injury. Studies in guinea pigs show that SDZ MRL 953 (2 mg/kg IV) administered 12 hours before LPS challenge significantly attenuates lung injury parameters (wet/dry weight ratio, albumin accumulation), whereas administration 10 minutes before challenge provides no protection [1]. This time-dependent effect indicates tolerance induction rather than receptor blockade, providing a defined experimental system for studying tolerance mechanisms.

Myelosuppression-Related Immunocompromised Host Models

Based on its selective G-CSF elevation and enhanced nonspecific immunity [1], SDZ MRL 953 is indicated for studies in myelosuppressed host models where endogenous granulopoiesis stimulation is desired without triggering systemic inflammation. The compound's protective efficacy in myelosuppressed mice challenged with microbial infections [2] supports its use in chemotherapy- or irradiation-induced immunocompromise research. The favorable therapeutic index relative to LPS and other lipid A analogs [3] makes it particularly suitable for extended-dosing studies in vulnerable host models.

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